1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a fluoropyridine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring can significantly alter the compound’s chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the formation of the fluoropyridine and pyrazole rings, followed by their coupling. One common method involves the following steps:
Synthesis of 5-fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine-2-carboxylic acid using reagents such as Selectfluor.
Formation of 5-fluoropyridin-2-yl hydrazine: The carboxylic acid is converted to the corresponding hydrazine derivative.
Cyclization to form the pyrazole ring: The hydrazine derivative undergoes cyclization with a suitable diketone or aldehyde to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Agricultural Chemistry: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can also contribute to the compound’s overall activity by providing additional binding interactions or stabilizing the compound’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine
- 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine
- 1-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine
Uniqueness
1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWJLNCJBHKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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